molecular formula C40H73O10P B1261079 3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Cat. No.: B1261079
M. Wt: 745 g/mol
InChI Key: LZCSTAJDQULBAS-SVNQLWEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-alpha-linolenoyl-2-hexadecanoylphosphatidylglycerol is a phosphatidylglycerol (18:3/16:0) in which the 1- and 2-acyl groups are specified as alpha-linolenoyl and hexadecanoyl respectoively. It has a role as a Brassica napus metabolite. It derives from an alpha-linolenic acid and a hexadecanoic acid.

Scientific Research Applications

New Compounds from Leaves of Smallanthus sonchifolius

Zheng et al. (2009) discovered new compounds from the leaves of Smallanthus sonchifolius, including a new octadecatrienoic acid. This research contributes to our understanding of the bioactive compounds present in this plant and their potential applications in medicine or nutrition (Zheng et al., 2009).

Efficient Syntheses of Oxidized Fatty Acids

Koch et al. (2002) presented an efficient method for synthesizing oxidized forms of octadecatrienoic acids, which are crucial for studying plant stress responses. These acids are produced by plants in response to wounding and play a significant role in plant defense mechanisms (Koch et al., 2002).

Analysis of Hydroxy Fatty Acids from Pollen

Yang et al. (2012) analyzed hydroxy fatty acids in the pollen of Brassica campestris, discovering new compounds and providing insights into the chemical composition of pollen. These findings have implications for understanding pollen's role in plant reproduction and its potential health effects (Yang et al., 2012).

Synthesis of Nucleoside Phosphonates

Janeba et al. (2010) discussed the synthesis of derivatives of 9-[3-[(diisopropoxyphosphoryl)methoxy]-2-hydroxypropyl]adenine, which is relevant for the development of antiviral drugs. Understanding the synthesis and properties of these compounds is essential for pharmaceutical research (Janeba et al., 2010).

Properties

Molecular Formula

C40H73O10P

Molecular Weight

745 g/mol

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C40H73O10P/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-39(43)47-35-38(36-49-51(45,46)48-34-37(42)33-41)50-40(44)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,37-38,41-42H,3-4,6,8-10,12,14-16,19-36H2,1-2H3,(H,45,46)/b7-5-,13-11-,18-17-

InChI Key

LZCSTAJDQULBAS-SVNQLWEDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)COP(=O)(O)OCC(CO)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCC=CCC)COP(=O)(O)OCC(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Reactant of Route 2
3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Reactant of Route 3
Reactant of Route 3
3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Reactant of Route 4
Reactant of Route 4
3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Reactant of Route 5
3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Reactant of Route 6
3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

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